molecular formula C6H7BFNO2 B1372803 (3-Amino-5-fluorophenyl)boronic acid CAS No. 1150114-48-9

(3-Amino-5-fluorophenyl)boronic acid

Cat. No.: B1372803
CAS No.: 1150114-48-9
M. Wt: 154.94 g/mol
InChI Key: NHZHXBVKNNGPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Modern Organic Synthesis

Organoboron compounds are integral to modern synthetic organic chemistry. bldpharm.com Their utility stems from the versatile nature of the carbon-boron bond, which can be transformed into carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-halogen bonds with high efficiency and stereochemical control. boronmolecular.com

The most prominent application of organoboron reagents, particularly boronic acids, is in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, joins a boronic acid with an organic halide or triflate, forming a new carbon-carbon bond. nih.govrsc.org This reaction is exceptionally tolerant of a wide range of functional groups, making it a favored method for constructing complex molecular architectures, from advanced materials to natural products. molbase.com The stability and ease of handling of boronic acids contribute significantly to their widespread adoption in synthesis. researchgate.net

Role in Medicinal Chemistry and Chemical Biology

The influence of boronic acids extends deeply into medicinal chemistry and chemical biology. nih.gov Initially, there was some apprehension about using boron-containing compounds in medicine due to perceived toxicity. nih.gov However, this view has been revised, especially following the FDA approval of Bortezomib (B1684674) (Velcade®) in 2003, a boronic acid-containing drug for treating multiple myeloma. nih.govrsc.org This milestone spurred a significant increase in research into boronic acids as therapeutic agents. rsc.org

Boronic acids are attractive in drug design for several reasons. The boronic acid moiety can form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins. chemrxiv.org This unique binding ability allows them to act as sensors for saccharides or as inhibitors for specific enzymes, particularly serine proteases. chemrxiv.org The introduction of a boronic acid group can modify a molecule's selectivity, physicochemical properties, and pharmacokinetic profile, often improving its therapeutic potential. nih.gov Consequently, boronic acids are investigated for a range of applications, including anticancer, antibacterial, and antiviral therapies. nih.gov

Overview of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids, which feature a boronic acid group attached to an aromatic ring, are among the most important classes of organoboron compounds. nih.gov Their stability, commercial availability, and favorable reactivity profile make them indispensable building blocks in organic synthesis. researchgate.netboronmolecular.com They serve as key precursors for creating biaryl structures, which are common scaffolds in pharmaceuticals, agrochemicals, and organic materials. chemimpex.com Beyond the Suzuki-Miyaura reaction, arylboronic acids are used in Chan-Lam coupling (forming carbon-heteroatom bonds) and Petasis reactions, further highlighting their versatility. sigmaaldrich.com

Substituted phenylboronic acids, such as (3-Amino-5-fluorophenyl)boronic acid, represent a refined class of reagents that offer precise control over molecular design. The nature and position of substituents on the phenyl ring—in this case, an amino (-NH₂) group and a fluorine (-F) atom—dramatically influence the electronic properties, reactivity, and biological interactions of the molecule.

Fluorine substitution, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. acs.org The presence of an amino group provides a site for further chemical modification or can participate in hydrogen bonding interactions with biological targets. The specific 3,5-substitution pattern on the phenyl ring dictates the geometry and electronic distribution of the molecule, which is critical for its application in targeted therapies and the synthesis of complex, functionalized materials. chemimpex.com Compounds like this compound are therefore highly valuable in advanced research, enabling the synthesis of novel compounds with tailored properties for pharmaceutical and material science applications. chemimpex.com

Properties

IUPAC Name

(3-amino-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZHXBVKNNGPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674991
Record name (3-Amino-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-48-9
Record name (3-Amino-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Reactivity and Mechanistic Investigations of 3 Amino 5 Fluorophenyl Boronic Acid Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, and (3-Amino-5-fluorophenyl)boronic acid serves as a versatile coupling partner. Its reactivity is most prominently featured in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling with Diverse Coupling Partners

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. The unique substitution pattern of this compound allows for the synthesis of complex biaryl and heteroaryl structures that are of significant interest in medicinal chemistry and materials science.

The coupling of arylboronic acids with heterocyclic partners is a critical transformation for the synthesis of pharmaceutical agents and functional materials. However, these reactions are often challenging. Heterocyclic substrates can present issues such as catalyst inhibition, particularly by nitrogen-containing heterocycles, and the instability of heteroarylboronic acids, which are prone to protodeboronation under basic reaction conditions.

The scope of Suzuki-Miyaura coupling with heterocyclic systems is broad, encompassing five-membered rings (e.g., furans, thiophenes, pyrazoles) and six-membered rings (e.g., pyridines, pyrimidines), as well as fused systems like indoles and benzimidazoles. The success of these couplings often relies on the careful selection of catalysts, ligands, and bases to overcome the inherent challenges. For instance, sterically bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the coupling of challenging substrates. Milder conditions, including lower temperatures and weaker bases, can be crucial when using unstable boronic acids to prevent decomposition. mdpi-res.com

While specific examples detailing the coupling of this compound with a wide array of heterocycles are not extensively documented in dedicated studies, its reactivity can be inferred. The presence of the amino and fluoro groups modifies the nucleophilicity of the aryl ring, potentially requiring tailored optimization of reaction conditions compared to simpler phenylboronic acids.

Table 1: Representative Heterocyclic Coupling Partners in Suzuki-Miyaura Reactions This table illustrates the general scope of heterocyclic partners used in Suzuki-Miyaura couplings, which is applicable to substituted phenylboronic acids like this compound.

Heterocycle Class Example Coupling Partner Key Challenges
Five-Membered Rings 2-Bromofuran Prone to protodeboronation
3-Chlorothiophene Electronic properties can affect reactivity
5-Iodo-1H-pyrazole Potential for N-arylation side reactions
Six-Membered Rings 2-Chloropyridine Catalyst inhibition by nitrogen lone pair
5-Bromopyrimidine Electron-deficient nature requires active catalysts
Fused Systems 6-Chloroindole N-H acidity can interfere with basic catalysts
4-Bromobenzimidazole Potential for catalyst inhibition

A significant advancement in cross-coupling chemistry is the use of amides as electrophilic partners through the activation and cleavage of the traditionally inert amide C–N bond. The Suzuki-Miyaura cross-coupling of amides provides a powerful method for synthesizing ketones from readily available starting materials. nih.govnih.gov This transformation hinges on the oxidative addition of the C(acyl)–N bond to a low-valent palladium(0) center, a step that is significantly more challenging than the activation of C–X bonds in aryl halides. nih.govresearchgate.net

The reaction typically requires specialized conditions to destabilize the strong amide resonance, often through N-activation of the amide (e.g., as N-Boc or N-mesyl amides). mdpi-res.com The use of highly active palladium catalysts, particularly those featuring N-heterocyclic carbene (NHC) ligands, is often essential to facilitate the C–N bond cleavage under mild conditions. nih.govrsc.orgacs.org The general scope of this reaction is broad, accommodating a variety of arylboronic acids with both electron-donating and electron-withdrawing substituents. nih.gov

While this methodology represents a frontier in cross-coupling, specific applications employing this compound are not yet widely reported in the primary literature. Nevertheless, the electronic properties of this boronic acid would make it a suitable candidate for such transformations, enabling the synthesis of functionalized aminofluorobenzophenones, which are valuable scaffolds in medicinal chemistry.

The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetallation, and reductive elimination. The transmetallation step, involving the transfer of the organic group from the boron atom to the palladium center, is often rate-determining and has been the subject of extensive mechanistic investigation. researchgate.net

Two main pathways for transmetallation are widely considered:

The Boronate Pathway (Path A): The boronic acid reacts with a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic tetracoordinate boronate species. This boronate then reacts with the arylpalladium(II) halide complex. rsc.org

The Oxo-Palladium Pathway (Path B): The arylpalladium(II) halide complex first exchanges its halide ligand with the base (e.g., hydroxide) to form an arylpalladium(II) hydroxide complex. This complex then reacts directly with the neutral boronic acid. rsc.org

Studies suggest that for reactions using weak bases in aqueous media, the pathway involving an arylpalladium(II) hydroxide complex (Path B) is often the dominant mechanism. rsc.org The formation of pre-transmetallation intermediates containing a Pd–O–B linkage has also been identified through spectroscopic studies. core.ac.uk

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Nickel, Copper, Ruthenium)

Beyond palladium, other transition metals are effective catalysts for cross-coupling reactions involving arylboronic acids, each offering unique reactivity profiles.

Nickel-Catalyzed Couplings: Nickel catalysts are often cheaper than palladium and can exhibit unique reactivity, particularly in the activation of less reactive C–F bonds. Given the presence of a fluorine atom, this compound could be a substrate in nickel-catalyzed defluorinative arylation reactions.

Copper-Catalyzed Couplings: Copper catalysis is particularly useful for C–N and C–O bond formation. Copper-catalyzed reactions of arylboronic acids with amines or phenols (Chan-Lam coupling) are common. The amino group on this compound itself could potentially participate in or influence such reactions.

Ruthenium-Catalyzed Couplings: Ruthenium catalysts have been employed for various transformations, including the cross-coupling of aldehydes with arylboronic acids to form ketones.

While specific examples employing this compound in these contexts are sparse, its functional groups make it a plausible candidate for a range of these transformations.

Table 2: Overview of Other Transition Metal-Catalyzed Couplings with Arylboronic Acids

Metal Catalyst Typical Reaction Type Potential Application for this compound
Nickel (Ni) C(sp²)–C(sp²) coupling, C–F activation Coupling with aryl halides; potential for intermolecular C–F bond functionalization.
Copper (Cu) Chan-Lam C–N/C–O coupling, homocoupling Synthesis of diaryl ethers or amines; the inherent amino group could influence reactivity.
Ruthenium (Ru) Coupling with aldehydes/alkenes Synthesis of ketones from aldehydes; direct arylation via C-H activation.

Lewis Acidity and Reversible Covalent Interactions of Boronic Acids

The chemistry of boronic acids is fundamentally linked to the Lewis acidic nature of the boron atom. The empty p-orbital on the trigonal planar boron atom allows it to accept a pair of electrons from a Lewis base.

In aqueous solution, boronic acids exist in equilibrium with their corresponding tetrahedral boronate anions. rsc.org The position of this equilibrium, and thus the pKa of the boronic acid, is highly sensitive to the electronic nature of the substituents on the aryl ring. For this compound, the Lewis acidity is modulated by two competing effects:

The Amino Group: The nitrogen lone pair can donate electron density into the aromatic ring through resonance (+M effect), which can then be relayed to the boron atom. This donation reduces the electron deficiency of the boron center, decreasing its Lewis acidity and increasing the pKa.

The Fluoro Group: The high electronegativity of fluorine results in a strong inductive withdrawal of electron density (-I effect) from the ring, which increases the Lewis acidity of the boron atom and decreases the pKa.

The net Lewis acidity of this compound is a balance of these opposing electronic influences.

This tunable Lewis acidity is the basis for the ability of boronic acids to form reversible covalent bonds, most notably with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. This interaction is highly pH-dependent and forms the basis for applications in sensors, separation systems, and dynamic combinatorial chemistry. Furthermore, boronic acids can form reversible covalent adducts with nucleophilic amino acid side chains, such as serine or threonine, a property that has been exploited in the design of enzyme inhibitors.

Boronate Ester Formation with Polyols and Other Lewis Bases

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a fundamental reaction in the field of molecular recognition and materials science. nih.govresearchgate.net this compound readily participates in this reaction to form stable cyclic boronate esters. The equilibrium of this reaction is pH-dependent; ester formation is generally favored at a pH greater than the pKa of the boronic acid. nih.gov

The presence of an amino group, particularly in the ortho or para position, can decrease the pKa of the phenylboronic acid, facilitating ester formation. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atom further lowers the pKa, making it an effective diol sensor, particularly under physiological pH conditions. For instance, the acetylated form of 4-Amino-3-fluorophenyl boronic acid exhibits a pKa of 7.8, which is advantageous for glucose sensing applications. researchgate.net This property is crucial for the development of sensors and other biomedical materials. utwente.nl

The interaction is not limited to simple diols. Complex polyols, such as those found on cell surfaces, can also react with phenylboronic acid moieties to form boronate esters, a principle utilized for cell adhesion and encapsulation technologies. utwente.nl The reaction with Lewis bases, such as the nitrogen in an amino group, can lead to the formation of a tetracoordinate boron species, which can influence the kinetics and mechanism of subsequent reactions. nih.govresearchgate.net

Table 1: Factors Influencing Boronate Ester Formation

FactorInfluence on this compoundKey Characteristics
pH Ester formation is favored at pH ≥ pKa.The amino and fluoro groups lower the pKa, shifting the optimal binding pH closer to physiological conditions. researchgate.net
Substituents The electron-withdrawing fluorine and electron-donating amino group modulate the Lewis acidity of the boron center.This electronic tuning enhances binding affinity with diols compared to unsubstituted phenylboronic acid. researchgate.net
Lewis Bases Intramolecular or intermolecular coordination with Lewis bases (e.g., amines) can occur.This can lead to the formation of a more stable tetracoordinate boron species. nih.govresearchgate.net
Polyol Structure Readily reacts with 1,2- and 1,3-diols.Forms stable five- or six-membered cyclic esters. nih.gov

Radical Chemistry Involving Organoboron Compounds

Organoboron compounds, including boronic acids and their derivatives, have emerged as versatile precursors for the generation of carbon-centered radicals under mild conditions. maastrichtuniversity.nl This reactivity opens up new avenues for carbon-carbon and carbon-heteroatom bond formation that are complementary to traditional methods.

Visible-Light Induced Carbon-Boron Bond Homolysis and Radical Generation

A particularly powerful strategy for radical generation from organoboron compounds involves visible-light photoredox catalysis. nih.gov In this process, a photosensitizer absorbs visible light and engages in a single electron transfer (SET) event with a suitable organoboron species to generate an aryl radical. scientificupdate.com The formation of redox-active complexes between boronic acids and bases can facilitate this process. maastrichtuniversity.nl

While direct visible-light induced homolysis of the C–B bond in this compound is not a commonly reported pathway, its derivatives can be engaged in such radical processes. For instance, the formation of a boronate complex can alter its redox potential, making it more susceptible to SET-based activation. researchgate.net These generated aryl radicals are highly reactive intermediates that can participate in a variety of synthetic transformations. maastrichtuniversity.nlscientificupdate.com The field of visible-light-induced borylation of C-O, C-N, and C-X bonds has seen significant development, providing metal-free methods to access diverse boronate compounds. nih.gov

Table 2: General Aspects of Visible-Light Induced Radical Generation from Arylboronic Acids

ProcessDescriptionRelevance to this compound
Single Electron Transfer (SET) A photosensitizer, upon excitation by visible light, transfers an electron to or from the boronic acid derivative, leading to the formation of a radical ion which then fragments. scientificupdate.comThe electronic nature of the amino and fluoro groups can influence the redox potential and thus the feasibility of the SET process.
Formation of Redox-Active Complexes Interaction with bases or other additives can form complexes with lower oxidation or reduction potentials, facilitating the radical generation process. maastrichtuniversity.nlresearchgate.netThe amino group in the molecule could potentially participate in such complex formation.
Aryl Radical Reactivity The generated aryl radical can undergo various reactions such as addition to alkenes, cross-coupling, or hydrogen atom abstraction. maastrichtuniversity.nlThis provides a pathway to functionalize the 3-amino-5-fluorophenyl scaffold in novel ways.

Functional Group Tolerance and Chemoselectivity in Boronic Acid Transformations

A key advantage of using boronic acids in organic synthesis is their generally high functional group tolerance. This is particularly important in the synthesis of complex molecules where sensitive functional groups must be preserved. This compound, with its amino and fluoro groups, serves as an excellent case study for examining chemoselectivity in common boronic acid reactions, such as the Suzuki-Miyaura cross-coupling. nih.gov

The presence of the primary amine (a nucleophilic and potentially basic site) and the fluoro group (an electron-withdrawing substituent) can present challenges and opportunities for chemoselectivity. In Suzuki-Miyaura couplings, the reaction conditions must be chosen carefully to avoid side reactions involving the amino group, such as N-arylation (a competing Buchwald-Hartwig type reaction). nih.gov However, modern palladium catalyst systems often exhibit excellent chemoselectivity, allowing the C-C bond formation to proceed efficiently without affecting the amino group. acs.orgnih.gov

The fluorine substituent, while influencing the electronic properties of the aromatic ring, is generally inert under typical cross-coupling conditions. researchgate.net The stability of fluorinated arylboronic acids can sometimes be a concern, as they can be prone to protodeboronation under basic conditions. acs.orgresearchgate.net However, the development of specialized precatalysts and milder reaction conditions has largely overcome this limitation, allowing for the efficient coupling of even unstable boronic acids. acs.org The tolerance of various functional groups, including halogens, carbonyls, and nitro groups, has been demonstrated in various transformations involving arylboronic acids. documentsdelivered.comnih.gov

Table 3: Functional Group Tolerance in Transformations of this compound

Functional GroupTolerance in Suzuki-Miyaura CouplingPotential Side Reactions & Considerations
Amino (-NH2) Generally well-tolerated with appropriate catalyst/ligand systems. nih.govnih.govN-arylation (Buchwald-Hartwig coupling) can be a competing pathway. nih.gov The basicity of the amine can influence the reaction.
Fluoro (-F) Highly tolerated and generally unreactive under cross-coupling conditions. researchgate.netCan increase the rate of protodeboronation under strongly basic conditions. acs.org
Boronic Acid (-B(OH)2) The reactive center for cross-coupling.Protodeboronation (loss of the boronic acid group) is a common side reaction, especially at elevated temperatures or with strong bases. nih.gov

Strategic Applications in Complex Molecule Synthesis

Building Blocks for Complex Pharmaceutical Intermediates and Scaffolds

Arylboronic acids are fundamental reagents in synthetic and medicinal chemistry, serving as crucial building blocks for creating complex organic molecules. chemimpex.com The subject compound, (3-Amino-5-fluorophenyl)boronic acid, is specifically categorized as a valuable pharmaceutical intermediate. nih.gov The presence of the boronic acid group facilitates its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation. This reaction is instrumental in synthesizing biaryl and polyaryl structures that form the core of numerous pharmaceutical agents.

The fluorine substituent enhances the metabolic stability and binding affinity of target molecules by altering their electronic properties and lipophilicity. The amino group provides a convenient handle for further functionalization, allowing for the introduction of diverse pharmacophores or for linking the scaffold to other molecular entities. This trifecta of functionalities makes this compound a sought-after precursor for developing novel therapeutic agents, including targeted cancer therapies. chemimpex.com

Peptide-boronic acids (PBAs) represent a significant class of pharmaceuticals, with notable examples like Bortezomib (B1684674) serving as potent protease inhibitors. The synthesis of diverse PBAs is often facilitated by a building-block approach, where amino-boronic acid analogues are incorporated into peptide chains. orgsyn.org The structural motifs derived from this compound can be integrated into such complex architectures, highlighting its role in generating sophisticated pharmaceutical scaffolds.

Synthesis of Biologically Relevant Heterocycles

Heterocyclic compounds are ubiquitous in biologically active molecules and form the basis of many pharmaceuticals. acs.orgevitachem.com Arylboronic acids are pivotal in the synthesis of these structures, enabling the introduction of aryl groups onto a heterocyclic core or participating in the very construction of the ring system. nih.gov

The strategic placement of the amino and fluoro groups on the phenylboronic acid ring offers chemists precise control over the electronic and steric properties of the resulting heterocyclic compounds. This modulation is critical for fine-tuning the biological activity and pharmacokinetic properties of drug candidates. For instance, fluorinated organic compounds often exhibit significantly different properties compared to their non-fluorinated counterparts, a feature that is exploited in medicinal chemistry. The synthesis of complex heterocyclic systems like 1,3,4-oxadiazole (B1194373) derivatives often relies on boronic acid precursors to build the final molecular architecture. nih.gov

A noteworthy application of arylboronic acids is in the efficient synthesis of 2,4,5-trisubstituted oxazoles, which are considered pharmacologically potent scaffolds. A novel synthetic method utilizes a one-pot sequence that combines oxazole (B20620) formation with a subsequent Suzuki-Miyaura coupling. nih.govrsc.orgnih.gov

In this methodology, a 5-(triazinyloxy)oxazole intermediate is formed in situ from a carboxylic acid, an amino acid, and a dehydrating condensing reagent. This intermediate then undergoes a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction with an arylboronic acid, such as this compound, to furnish the desired 2,4,5-trisubstituted oxazole in good yields. nih.govrsc.org This one-pot approach is highly efficient as it leverages commercially available carboxylic acids, amino acids, and boronic acids to rapidly generate a diverse library of complex oxazole derivatives. rsc.org The process avoids harsh reaction conditions and the need to isolate intermediates, making it a powerful tool in drug discovery. nih.govrsc.org

Reactant 1Reactant 2Reactant 3CatalystProduct TypeRef.
Carboxylic AcidAmino AcidArylboronic AcidNickel2,4,5-Trisubstituted Oxazole nih.govrsc.org

Construction of Extended π-Systems

Arylboronic acids are essential building blocks in materials science, particularly for the synthesis of π-conjugated polymers and molecules used in organic electronics. chemimpex.com The Suzuki-Miyaura coupling reaction, which heavily relies on these compounds, is a primary method for creating the C-C linkages that form the backbones of such extended π-systems. These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The incorporation of fluorine atoms into the aromatic rings of these π-conjugated systems can significantly influence their electronic properties, such as the HOMO/LUMO energy levels, and enhance their stability and performance. nih.gov The amino group on this compound can be used to further tune these properties or to attach the π-system to other substrates. The interplay of electron-donating (amino) and electron-withdrawing (fluoro) groups can create unique photophysical properties. While direct synthesis of extended π-systems using this specific boronic acid is not extensively detailed, its structure is emblematic of the type of functionalized monomer used to build complex, high-performance organic materials. The supramolecular chemistry of boronic acids, involving non-covalent interactions, also allows for the self-assembly of these building blocks into ordered, functional architectures. nih.govresearchgate.net

Multicomponent Reaction Methodologies Utilizing Arylboronic Acids

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. Arylboronic acids have been successfully integrated into various MCR methodologies. chemimpex.comresearchgate.net

One prominent example is the Ugi four-component reaction (Ugi-4CR), which has been employed to synthesize bis-boronic acid compounds. This strategy demonstrates the compatibility of the boronic acid moiety with the conditions of isocyanide-based MCRs. Similarly, one-pot, three-component reactions involving an aldehyde, an amine-containing carboxylic acid, and a boronic acid can be used to synthesize novel fluorescent boron complexes. These reactions often proceed without the need for a catalyst and are effective with a variety of substituted boronic acids, including those with electron-donating and electron-withdrawing groups. The ability of arylboronic acids to participate in these complex transformations without decomposition underscores their robustness and versatility as key reagents in diversity-oriented synthesis.

MCR TypeComponentsProduct TypeRef.
Ugi-4CRIsocyanide, Aldehyde, Amine, Carboxylic Acid (with boronic acid moieties)Bis-boronic acid compounds
Povarov TypeIndazol-5-amines, Methylene active ketones, Aldehydes (with boronic acid)Boronic acid-containing 3H-pyrazolo[4,3-f]quinolones chemimpex.com
One-pot Condensation3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-aminobenzenecarboxylic acids, Arylboronic acidsFluorescent pyrazole-containing boron (III) complexes

Boronic Acids as Pharmacophores in Drug Design

The boronic acid group has emerged as a critical pharmacophore in modern drug discovery, a trend highlighted by the U.S. Food and Drug Administration's approval of several boronic acid-containing drugs, including bortezomib, ixazomib (B1672701), and vaborbactam (B611620). nih.govnih.govresearchgate.netnih.gov The utility of this functional group stems from its distinctive chemical characteristics, which medicinal chemists leverage to enhance potency, improve pharmacokinetic profiles, and enable novel mechanisms of action. nih.govresearchgate.net

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement, a strategy to swap functional groups with others that have similar biological properties, is a cornerstone of lead optimization in drug design. spirochem.comresearchgate.net Boronic acids are considered effective bioisosteres of carboxylic acids and phenols. nih.govnih.gov This substitution can be advantageous; for instance, replacing a carboxylic acid with a boronic acid group in chalcone-based inhibitors of the MDM2 oncoprotein led to increased selective toxicity towards breast cancer cells. nih.gov The rationale for this replacement often relates to modulating acidity, as aryl boronic acids typically have a pKa around 9, which can be tuned by substituents, and their ability to remain un-ionized at physiological pH. nih.govwikipedia.org This strategy has been employed to create analogs of natural products like Combretastatin A-4, where boronic acid serves as a bioisostere for a hydroxyl group, resulting in potent inhibitors of tubulin polymerization. nih.gov

Reversible Covalent Inhibition Mechanisms in Target Binding

A key feature driving the success of boronic acids in drug design is their ability to act as reversible covalent inhibitors. nih.govnih.gov The boron atom is a Lewis acid, making it electrophilic and capable of forming a stable, yet reversible, covalent bond with nucleophilic amino acid residues in an enzyme's active site, such as the hydroxyl groups of serine or threonine. wikipedia.orgnih.govnih.gov

This interaction proceeds through the formation of a tetrahedral boronate complex, which mimics the high-energy tetrahedral transition state of the enzymatic reaction (e.g., peptide bond hydrolysis). nih.govnih.govnih.gov This mechanism offers several advantages over non-covalent or irreversible covalent inhibition. The covalent nature of the bond can lead to high potency and prolonged residence time on the target. acs.orgmdpi.com Simultaneously, the reversibility of the bond can mitigate the risk of permanent off-target modifications and associated toxicities that can be a concern with irreversible inhibitors. nih.govacs.org This balanced approach of potent, targeted engagement with a built-in safety mechanism of reversibility has made boronic acids, including functionalized phenylboronic acids, highly attractive warheads for designing targeted therapies. nih.govmdpi.com

Enzyme Inhibition Studies

The unique inhibitory mechanism of boronic acids has made them powerful tools for studying and targeting a wide range of enzymes, particularly hydrolases. Their ability to act as transition-state analogs provides a potent and often specific means of blocking enzyme activity.

Serine Protease Inhibition

Boronic acids are well-established as potent inhibitors of serine proteases, a large family of enzymes characterized by a catalytic triad (B1167595) featuring a key serine residue. mdpi.commdpi.com The boronic acid moiety directly attacks this catalytic serine, forming the tetrahedral adduct that effectively blocks the enzyme's hydrolytic machinery. wikipedia.orgmdpi.com Peptidyl boronic acids have been developed as highly effective inhibitors for a variety of serine proteases, including chymotrypsin, thrombin, and elastase. mdpi.comnih.gov

A notable example is the development of inhibitors for Prostate-Specific Antigen (PSA), a serine protease used as a biomarker for prostate cancer. Researchers have designed peptidyl boronic acids that are potent and selective inhibitors of PSA. The inclusion of specific amino acid sequences targets the inhibitor to the PSA active site, while the boronic acid warhead ensures potent inhibition.

Table 1: Inhibition of Prostate-Specific Antigen (PSA) by Peptidyl Boronic Acid Analogs

Inhibitor Ki (nM)
Z-SSKL(boro)L 65
Z-S(D)SKL(boro)L 21,500
Z-SSK(D)L(boro)L >50,000

Data sourced from a study on potent and selective peptidyl boronic acid inhibitors of PSA. nih.gov

The data demonstrates that the stereochemistry of the peptide backbone is crucial for potent inhibition, as replacing L-isomers with D-isomers at the S4 and S3 positions dramatically reduces inhibitory activity. nih.gov

β-Lactamase Inhibition (Class A, B, and D Enzymes)

The rise of antibiotic resistance, largely driven by β-lactamase enzymes that hydrolyze β-lactam antibiotics, is a critical global health threat. iucr.orgmdpi.com Boronic acid transition state inhibitors (BATSIs) have emerged as a highly promising strategy to combat this resistance. mdpi.comasm.org They mimic the tetrahedral intermediate formed during β-lactam hydrolysis, effectively inhibiting the enzymes and restoring the efficacy of antibiotics. nih.govasm.org The FDA-approved drug vaborbactam is a cyclic boronic acid derivative that potently inhibits Class A carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). nih.govnih.gov

Research has demonstrated the broad-spectrum potential of boronic acids against multiple β-lactamase classes:

Class A: Boronic acids are potent inhibitors of Class A enzymes, including KPC and CTX-M extended-spectrum β-lactamases (ESBLs). asm.orgnih.govacs.org Novel BATSIs show inhibitory concentrations in the nanomolar range against enzymes like KPC-2 and CTX-M-96. asm.org

Class D: These enzymes, such as OXA-24, are notoriously difficult to inhibit with current clinical inhibitors and can hydrolyze last-resort carbapenem antibiotics. iucr.org Phenylboronic acid derivatives have been identified as effective inhibitors of Class D enzymes, with Ki values as low as 5 μM against OXA-24/40, providing crucial leads for new drug development. nih.gov

Class B: While Class B enzymes are metallo-β-lactamases (MBLs) with a different catalytic mechanism, boronic acids are being explored as potential inhibitors. They are thought to form covalent adducts with the catalytic hydroxide (B78521) anion in the MBL active site. nih.gov Bicyclic boronates, in particular, have shown the ability to inhibit all four classes of β-lactamases, including MBLs. nih.govasm.org

Table 2: Inhibitory Activity of Selected Boronic Acids Against β-Lactamases

Compound/Inhibitor Enzyme Target Enzyme Class Ki or IC50
S02030 KPC-2 A IC50: 2 nM
S02030 CTX-M-96 A IC50: 135 nM
MB_076 KPC-2 A IC50: 16 nM
3-azidomethylphenyl boronic acid KPC-2 A Ki: 2.3 µM
Compound 5 (triazole derivative) KPC-2 A Ki: 730 nM
BA3 OXA-24/40 D Ki: 5 µM
BA4 OXA-24/40 D Ki: 30 µM

Data compiled from studies on boronic acid-based β-lactamase inhibitors. nih.govmdpi.comasm.org

Inhibition of Other Hydrolytic Enzymes

The utility of boronic acids extends beyond proteases and β-lactamases to other classes of hydrolytic enzymes. The fundamental mechanism of mimicking a tetrahedral transition state is applicable to many enzymes that utilize a nucleophilic residue for catalysis.

One of the most prominent examples is the inhibition of the 26S proteasome, a large protein complex responsible for degrading damaged proteins. The drug bortezomib, a peptide boronic acid, targets a catalytic threonine residue within the proteasome, leading to its inhibition. nih.govnih.gov This activity is the basis for its use in treating multiple myeloma. nih.govnih.gov

Furthermore, boronic acids have been identified as inhibitors for other hydrolytic enzymes, including:

Acyl-protein thioesterases: Derivatives have been shown to inhibit human acyl-protein thioesterase 1 and 2, which are considered cancer drug targets. wikipedia.org

Lipases: Boronic acids are known to bind to the active site serine of enzymes like porcine pancreatic lipase. wikipedia.org

This versatility underscores the broad applicability of the boronic acid pharmacophore in designing specific inhibitors for a wide array of enzymes involved in human disease.

Development of Anti-Infective Agents

Boron-containing compounds, including phenylboronic acid derivatives, have emerged as a promising area of research for the development of new anti-infective drugs. researchgate.netnih.gov Their ability to form reversible covalent bonds with diols and key amino acid residues in enzymes makes them effective inhibitors of various microbial processes. researchgate.net Analogs of this compound are being investigated for a range of applications, from antibacterial to antifungal and antiparasitic agents.

Antibacterial Applications

The unique ability of boronic acids to bind with 1,2- and 1,3-diols, which are prevalent in the saccharides of bacterial cell walls and lipopolysaccharides (LPS), makes them valuable for bacterial detection and as potential antibacterial agents. nih.gov Amino-substituted aryl boronic acids, such as 3-aminophenylboronic acid, can be conjugated to sensor systems, like those using gold nanoparticles, for the qualitative detection of bacteria. nih.gov

While direct studies on the antibacterial activity of this compound are limited, the broader class of boronic acids has yielded clinically significant results. Vaborbactam, a cyclic boronic acid, is a β-lactamase inhibitor approved for use in combination with antibiotics to treat complex infections. nih.gov Furthermore, research into novel boronic acid derivatives of other chemical scaffolds, such as bis(indolyl)methane, has shown activity against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The investigation of various halogenated boronic acids has also been proposed to explore antimicrobial and antibiofilm activity against pathogenic Vibrio species. researchgate.net

Antifungal Research

Research has demonstrated the potential of phenylboronic acid derivatives as potent antifungal agents. A study evaluating 82 such derivatives identified several compounds with significant activity against six agricultural plant pathogens, with EC₅₀ values below 10 µg/mL for the most effective candidates. nih.gov One analog, 2-chloro-5-trifluoromethoxybenzeneboronic acid (compound A49), was particularly effective against Botrytis cinerea, showing a lower EC₅₀ value than the commercial fungicide boscalid. nih.gov Mechanistic studies indicated that this compound inhibited spore germination, disrupted cell membrane integrity, and altered intracellular redox processes. nih.gov

In the context of human fungal pathogens, a recent study identified a boronic acid derivative, compound BD11, as a promising agent against various pathogenic fungi, including Candida albicans, with low cytotoxicity. nih.gov The mechanism of action for BD11 involves compromising fungal energy metabolism by impairing mitochondrial function and reducing intracellular ATP levels, ultimately inhibiting fungal growth and virulence. nih.gov

CompoundTarget FungusEC₅₀ (µg/mL)Reference
A49 (2-chloro-5-trifluoromethoxybenzeneboronic acid) Botrytis cinerea0.39 nih.gov
Boscalid (Commercial Fungicide) Botrytis cinerea0.55 nih.gov

Antiviral and Antiparasitic Activities

The aminophenyl scaffold, a core component of this compound, is present in various molecules investigated for antiparasitic activity. A study on a series of aminophenylhydroxamates and aminobenzylhydroxamates revealed highly efficient activity against Toxoplasma gondii, with the most potent compound showing an IC₅₀ in the sub-micromolar range. nih.gov The antiparasitic effect of these compounds was found to correlate with their ability to inhibit histone deacetylase (HDAC). nih.gov

Similarly, phenylaminonaphthoquinone derivatives have demonstrated notable antiplasmodial activity. In a study evaluating several such compounds, two derivatives exhibited potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR-3) strains of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com While direct research linking aminofluorophenylboronic acids to antiviral applications is not extensive, the broader class of boronic acids has been fused with nucleosides in the development of antiviral agents. researchgate.net

Compound Class/DerivativeTarget ParasiteIC₅₀ (µM)Reference
Aminophenylhydroxamates (Lead Compound 363) Toxoplasma gondii< 1.0 nih.gov
Phenylaminonaphthoquinone (Compound 1) Plasmodium falciparum (3D7)0.16 µg/mL mdpi.com
Phenylaminonaphthoquinone (Compound 3) Plasmodium falciparum (3D7)0.0049 µg/mL mdpi.com
Phenylaminonaphthoquinone (Compound 3) Plasmodium falciparum (FCR-3)0.12 µg/mL mdpi.com

Cancer Therapeutic Modalities

Boronic acid derivatives have made a significant impact on cancer therapy, most notably through their use as proteasome inhibitors. Additionally, the unique nuclear properties of the boron-10 (B1234237) isotope make boron-containing compounds, such as amino acid analogs, key agents in Boron Neutron Capture Therapy.

Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a binary cancer treatment that involves the selective delivery of a boron-10 (¹⁰B) containing agent to tumor cells, followed by irradiation with low-energy thermal neutrons. researchgate.net The ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that produces high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) ions. researchgate.net These particles have a short path length of approximately 5–9 μm, confining the cytotoxic damage primarily to the boron-containing tumor cells while sparing adjacent healthy tissue. mdpi.com

The success of BNCT is highly dependent on the selective accumulation of the boron agent in the tumor. Boronated amino acids have received significant attention as BNCT agents because they are preferentially taken up by rapidly proliferating tumor cells via overexpressed amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). mdpi.comnih.gov

The most widely used agent in clinical BNCT is (L)-4-boronophenylalanine (L-BPA). mdpi.comnih.gov Research into analogs has led to the evaluation of its meta-isomer, (L)-3-dihydroxy-borylphenylalanine (3-BPA). mdpi.com Comparative studies have shown that 3-BPA exhibits a similar biodistribution and tumor-targeting ability to L-BPA but possesses superior water solubility, which is a significant formulation advantage. mdpi.commdpi.com

Proteasome Inhibition Mechanisms

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of unneeded or damaged proteins, playing a key role in regulating processes essential for tumor cell growth and survival, such as cell cycle progression and apoptosis. nih.gov Inhibition of the proteasome has therefore become a validated and powerful strategy in anti-cancer therapy. nih.gov

Boronic acids have proven to be highly effective proteasome inhibitors. The first-in-class proteasome inhibitor approved by the FDA for treating multiple myeloma and mantle cell lymphoma was Bortezomib, a dipeptidyl boronic acid. researchgate.nettum.de The mechanism of action involves the boronic acid moiety forming a reversible, stable complex with the N-terminal threonine residue in the active site of the proteasome's 20S catalytic core. tum.deresearchgate.net This binding primarily inhibits the chymotrypsin-like (CT-L) activity associated with the β5 subunit, which is the rate-limiting step in protein degradation. researchgate.netmdpi.com This inhibition leads to the accumulation of regulatory proteins, ultimately triggering apoptosis in cancer cells. researchgate.net

The clinical success of bortezomib has spurred the development of second-generation proteasome inhibitors, including Ixazomib, another boronic acid-based drug that is orally available. nih.govmdpi.com

InhibitorClassMechanismPrimary Target
Bortezomib Dipeptidyl boronic acidReversible covalent inhibitorβ5 subunit (Chymotrypsin-like activity)
Ixazomib Dipeptidyl boronic acidReversible covalent inhibitorβ5 subunit (Chymotrypsin-like activity)
Carfilzomib EpoxyketoneIrreversible covalent inhibitorβ5 subunit (Chymotrypsin-like activity)

Computational and Spectroscopic Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of arylboronic acids like (3-Amino-5-fluorophenyl)boronic acid. Although specific studies on this exact molecule are not extensively detailed in the provided literature, the methodologies are well-established through research on analogous compounds such as 3-fluorophenylboronic acid and other substituted phenylboronic acids. nih.govtandfonline.com

These computational methods are used to calculate the equilibrium geometry and a variety of electronic properties. nih.gov Key parameters investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, Molecular Electrostatic Potential (MEP) surfaces are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, the electron-donating amino group and the electron-withdrawing fluorine atom and boronic acid group create a complex electronic environment. DFT calculations can precisely map these regions, providing insights into intermolecular interactions and the compound's reactivity profile. researchgate.net Thermodynamic properties and nonlinear optical (NLO) properties can also be calculated to provide a comprehensive understanding of the molecule's behavior. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for a Substituted Phenylboronic Acid Note: This data is representative of typical DFT (B3LYP/6-311++G(d,p)) calculations for this class of compounds and not specific experimental values for this compound.

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures the polarity of the molecule

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

Advanced spectroscopic techniques are essential for confirming the structure of this compound and for elucidating its role in chemical reactions. The primary methods employed for this class of compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). nih.govtandfonline.comchemicalbook.com

NMR Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. chemicalbook.com The chemical shifts in the ¹H NMR spectrum reveal the electronic environment of the protons on the aromatic ring. For this compound, distinct signals would be expected for the aromatic protons, influenced by the positions of the amino, fluoro, and boronic acid groups. ¹³C NMR provides complementary information on the carbon skeleton. nih.gov The gauge-invariant atomic orbital (GIAO) method is often used in conjunction with DFT to compute theoretical NMR spectra, which show good agreement with experimental data. nih.gov

Vibrational Spectroscopy : FT-IR and FT-Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in the molecule. nih.govresearchgate.net Key vibrational bands would include N-H stretching from the amino group, C-F stretching, B-O-H bending, and O-H stretching from the boronic acid moiety, as well as various aromatic C-H and C=C vibrations. These experimental spectra are often interpreted with the aid of theoretical calculations, which can assign specific vibrational modes through Total Energy Distribution (TED) analysis. nih.gov

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its identity. tandfonline.com

Table 2: Expected Spectroscopic Data for this compound Note: These are typical, illustrative ranges and are not experimentally verified data for this specific compound.

TechniqueObservationInterpretation
¹H NMR δ 6.5-7.5 ppmSignals corresponding to aromatic protons
δ 4.5-5.5 ppm (broad)Signal for the -NH₂ protons
δ 8.0-8.5 ppm (broad)Signal for the B(OH)₂ protons
¹³C NMR δ 110-165 ppmSignals for aromatic carbons, with shifts influenced by F and N substituents
FT-IR ~3400-3300 cm⁻¹N-H stretching vibrations
~1350 cm⁻¹B-O stretching vibration
~1250 cm⁻¹C-F stretching vibration

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in fields like drug discovery and materials science to understand how a molecule's chemical structure influences its biological activity or physical properties. nih.govresearchgate.netcollaborativedrug.com For this compound, computational modeling provides a powerful tool to conduct these studies in silico, accelerating the design of new compounds with desired characteristics. creative-proteomics.com

The core of this approach involves generating a set of molecular descriptors for a series of related compounds and correlating them with an observed activity or property using statistical methods, leading to a Quantitative Structure-Activity Relationship (QSAR) model. creative-proteomics.com Molecular descriptors can encode various aspects of the molecule, including:

Electronic properties : Atomic charges, dipole moment, HOMO/LUMO energies.

Steric properties : Molecular volume, surface area, specific shape indices.

Hydrophobic properties : LogP (partition coefficient).

By systematically modifying the structure of this compound—for example, by changing the position of the substituents or introducing new functional groups—researchers can use these computational models to predict the impact on a target property. nih.gov This allows for the rational design of molecules with enhanced potency, improved selectivity, or optimized physical properties without the need for extensive synthesis and testing of every possible variant. creative-proteomics.com For instance, a QSAR model could be developed to predict the inhibitory activity of derivatives of this compound against a specific enzyme, guiding the synthesis of more effective inhibitors.

Table 3: Illustrative Structure-Property Relationship (SPR) for Phenylboronic Acid Derivatives Note: This table is a hypothetical representation to illustrate the SPR concept.

Derivative (Modification from Phenylboronic Acid)Electron Withdrawing/Donating NatureCalculated pKₐ (Illustrative)Predicted Property (e.g., Saccharide Affinity at pH 7.4)
3-AminoDonating9.0Low
3-FluoroWithdrawing8.5Moderate
3-Amino-5-fluoro Mixed8.2Moderate-High
3-NitroStrongly Withdrawing7.5High

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Boronic Acid Transformations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and boronic acids are key substrates. nbinno.com While palladium-based catalysts have been extensively used, contemporary research aims to address their cost, potential for product contamination, and limited efficacy for challenging substrates. rsc.org This has spurred the development of novel catalytic systems with improved performance, broader substrate scope, and enhanced recyclability.

Recent advancements include the design of new-generation ligands for palladium catalysts, such as advanced phosphines and N-heterocyclic carbenes (NHCs), which can facilitate couplings of sterically hindered substrates. wwjmrd.comacs.org Beyond palladium, catalysts based on more abundant and less expensive metals like nickel, copper, and iron are gaining attention. rsc.org Heterogeneous catalytic systems, where the catalyst is immobilized on a solid support like silica, graphene, or magnetic nanoparticles, are also a major focus. nih.govmdpi.com These systems offer significant advantages, including simplified catalyst separation and recovery, enabling high levels of recyclability. nih.gov

Furthermore, research is expanding beyond traditional cross-coupling. Novel catalytic approaches are enabling new transformations of boronic acids. For example, a phosphetane-based catalyst operating via a P(III)/P(V)=O redox cycle has been developed to capture the transient intermediate HNO for the chemoselective primary amination of arylboronic acids. nih.gov In another innovative approach, enzymes such as Baeyer-Villiger monooxygenases and engineered globins are being used to catalyze the stereospecific conversion of boronic acids to amines and alcohols, offering a biocatalytic route to valuable products. nih.gov

Catalytic System TypeKey FeaturesExamplesReferences
Advanced Palladium Systems New ligands (e.g., phosphines, NHCs) for coupling challenging or sterically hindered substrates.Pd(OAc)₂ with SPhos or BINAP ligands. wwjmrd.comnih.gov
Alternative Metal Catalysts Use of more abundant and cost-effective metals.Nickel, Copper, Iron, Rhodium, Ruthenium complexes. rsc.org
Heterogeneous Catalysts Catalyst immobilized on a solid support for easy recovery and recycling.Palladium nanoparticles on graphene, silica, or magnetic Fe₃O₄. nih.govmdpi.com
Organocatalysis Metal-free systems; arylboronic acids can sometimes act as catalysts themselves.Phosphetane-based catalysts for primary amination. nih.govrsc.org
Biocatalysis Enzymatic transformations for high stereoselectivity under mild conditions.Baeyer-Villiger monooxygenases (BVMOs), engineered globins. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of boronic acid derivatives are being revolutionized by the integration of continuous flow chemistry and automated synthesis platforms. These technologies offer significant improvements in efficiency, safety, reproducibility, and scalability compared to traditional batch processing. ijprajournal.comnih.gov

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters like temperature, pressure, and mixing. amf.ch This is particularly advantageous for reactions involving hazardous or unstable intermediates, which can be generated and consumed in situ within the enclosed system. nih.gov For boronic acid synthesis, which can involve organolithium chemistry, flow reactors enhance safety and can dramatically reduce reaction times. organic-chemistry.org A continuous flow setup has been demonstrated to produce boronic acids on a multigram scale with total reaction times of less than one second. organic-chemistry.org

Automated synthesis platforms, often referred to as "synthesis robots" or "chemputers," combine robotics, software, and modular hardware to perform multi-step chemical syntheses with minimal human intervention. sigmaaldrich.comresearchgate.net These systems can execute a wide range of reactions, including the Suzuki-Miyaura couplings central to boronic acid chemistry. sigmaaldrich.comsynplechem.com By using pre-packaged reagent cartridges and automated purification modules, these platforms can accelerate the discovery and optimization of new molecules. synplechem.com The iterative assembly of complex molecules using boronic acid building blocks, such as N-methyliminodiacetic acid (MIDA) boronates, is particularly well-suited for automation. illinois.eduucla.edu This synergy between advanced automation and the versatile reactivity of boronic acids is poised to accelerate drug discovery and materials science. nih.govamidetech.com

Next-Generation Boron-Containing Therapeutics with Tailored Reactivity

The success of bortezomib (B1684674), a boronic acid-based proteasome inhibitor, has catalyzed extensive research into new boron-containing therapeutics. nih.govacs.org The focus is now shifting towards creating next-generation drugs with highly tailored reactivity to improve efficacy and minimize off-target effects. thno.org The unique ability of the boronic acid group to form reversible covalent bonds with diols is a key feature being exploited in these designs. rsc.org

One major area of research is the development of stimuli-responsive prodrugs. tandfonline.com In this strategy, the boronic acid moiety acts as a temporary "mask" for a potent anticancer agent. This mask is designed to be cleaved specifically within the tumor microenvironment, which is often characterized by high levels of reactive oxygen species (ROS) like hydrogen peroxide. tandfonline.commdpi.com The carbon-boron bond can be oxidized by these species, releasing the active drug precisely at the target site and lowering systemic toxicity. tandfonline.com

Another sophisticated approach involves targeting specific biomarkers on cancer cells. Phenylboronic acid and its derivatives can selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. thno.org This interaction can be used to achieve targeted drug delivery. Researchers are designing complex drug-delivery systems and nanomaterials that use this boronate-sialic acid recognition to enhance therapeutic efficacy. thno.orgmdpi.com These next-generation therapeutics leverage the inherent chemical reactivity of the boronic acid group not just as a static structural component, but as a dynamic, functional element that responds to specific biological cues. nih.govnih.gov

Therapeutic StrategyMechanism of ActionKey Feature of Boronic AcidReferences
Proteasome Inhibition The boron atom forms a reversible covalent bond with the active site of the proteasome, inhibiting protein degradation and inducing apoptosis.Electrophilicity and ability to form tetrahedral adducts. thno.orgnih.gov
ROS-Activated Prodrugs The boronic acid group acts as a protective mask, which is cleaved by high levels of reactive oxygen species (ROS) in the tumor microenvironment to release the active drug.Susceptibility of the carbon-boron bond to oxidation. tandfonline.commdpi.com
Targeted Drug Delivery Boronic acid derivatives are conjugated to drugs or nanoparticles to target sialic acids overexpressed on cancer cell surfaces.Reversible covalent binding to cis-diols (present in sialic acids). thno.orgrsc.org
Enzyme Inhibition Designed to mimic transition states, boronic acids can act as potent inhibitors of various enzymes, such as serine proteases.Formation of stable, reversible covalent bonds with active site residues. rsc.orgnih.gov
Boron Neutron Capture Therapy (BNCT) Compounds containing the Boron-10 (B1234237) isotope are delivered to tumors and, upon irradiation with neutrons, release cell-killing alpha particles.Ability to incorporate the 10B isotope. acs.orgmdpi.comnih.gov

Sustainable Synthesis and Application of Boronic Acid Derivatives

In line with the global push for green chemistry, significant efforts are being directed towards the development of sustainable methods for the synthesis and application of boronic acid derivatives. rsc.org The goal is to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.gov

A key focus is the use of environmentally benign solvents. Ethanol, for example, is considered a green solvent due to its low toxicity and good degradability, and it has been used effectively in multicomponent reactions to create novel boron-containing molecules. nih.gov The development of reactions that can be performed in water is another important goal. rsc.org

Energy efficiency is being addressed through the use of alternative activation methods like microwave and infrared irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov Furthermore, there is a strong emphasis on developing catalytic processes that avoid the use of stoichiometric and often toxic reagents. For instance, a highly efficient and green protocol for the ipso-hydroxylation of arylboronic acids to phenols uses aqueous hydrogen peroxide as the oxidant in ethanol, with the only byproduct being water. rsc.org This reaction is extremely rapid, often completing within one minute at room temperature. rsc.org

The inherent properties of boronic acids also contribute to their sustainability profile. They generally exhibit low toxicity, and upon degradation, they form boric acid, an environmentally "green" and non-toxic compound that can be eliminated by the body. mdpi.com These green approaches are not only environmentally responsible but also often lead to more cost-effective and efficient chemical processes. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Amino-5-fluorophenyl)boronic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where halogenated aryl precursors react with boronic acid esters. Protection of the amino group (e.g., using Boc or Fmoc groups) is critical to prevent side reactions during boronic acid formation. Post-synthesis deprotection yields the free amine. Alternative routes include direct functionalization of pre-formed boronic acid scaffolds via nucleophilic aromatic substitution or reductive amination. Researchers must optimize reaction conditions (e.g., pH, solvent, catalyst) to avoid boroxine formation, a common side reaction .

Q. How is this compound characterized for purity and structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for structural confirmation, with ¹¹B NMR distinguishing free boronic acid from boroxine derivatives. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode ensures sensitive detection of impurities (e.g., residual boronic acids from synthesis). Thermogravimetric analysis (TGA) evaluates thermal stability, particularly for material science applications .

Advanced Research Questions

Q. How can researchers design experiments to study the binding kinetics of this compound with diols?

  • Methodological Answer : Stopped-flow fluorescence spectroscopy is ideal for real-time kinetic analysis, as demonstrated for isoquinolinylboronic acids. Key parameters include:

  • pH optimization : Binding is pH-dependent due to boronic acid pKa shifts upon diol interaction.
  • Competition assays : Use structurally similar diols (e.g., D-fructose vs. D-glucose) to quantify selectivity.
  • Photochemical control : Azobenzene-boronic acid conjugates enable light-tunable binding equilibria, allowing dynamic modulation of diol interactions .

Q. What strategies are effective in incorporating this compound into drug candidates?

  • Methodological Answer :

  • Substrate mimicry : Design peptidomimetics targeting proteasomes (e.g., Bortezomib analogs) by replacing natural residues with boronic acid moieties.
  • Bioisosteric replacement : Substitute carboxyl or phosphate groups with boronic acid to enhance binding affinity (e.g., HIV protease inhibitors).
  • Prodrug synthesis : Protect the boronic acid as a boronate ester to improve solubility and pharmacokinetics, followed by enzymatic activation in vivo .

Q. What challenges exist in analyzing boronic acid-containing peptides via mass spectrometry?

  • Methodological Answer :

  • Boroxine formation : Free boronic acids dehydrate into trimers, complicating molecular ion detection. Mitigate this by derivatizing with diols (e.g., pinacol) to form stable esters.
  • Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix to enable in situ esterification, preventing fragmentation.
  • Sequence ambiguity : Branched peptides with multiple boronic acids require tandem MS (MS/MS) for deconvolution, leveraging collision-induced dissociation (CID) patterns .

Contradictions and Considerations

  • Synthetic Pathways : emphasizes polymerization via unprotected boronic acids, while highlights the necessity of prodrug synthesis for pharmaceutical purity. Researchers must balance reactivity and stability based on application.
  • Binding Kinetics : While suggests rapid equilibria (<10 seconds) for simple diols, notes that photoisomerization can extend binding timescales, requiring tailored experimental setups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.